![molecular formula C13H21NO3 B6645317 1-(Cyclopentanecarbonyl)-4-methylpiperidine-2-carboxylic acid](/img/structure/B6645317.png)
1-(Cyclopentanecarbonyl)-4-methylpiperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopentanecarbonyl)-4-methylpiperidine-2-carboxylic acid is also known as CPP-115. It is a compound that has been extensively studied for its potential as a treatment for various neurological disorders, including epilepsy, addiction, and depression. CPP-115 is a derivative of vigabatrin, a medication used to treat epilepsy. However, CPP-115 has been shown to be more potent and have fewer side effects than vigabatrin.
作用機序
CPP-115 works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for breaking down the neurotransmitter GABA. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a calming and anti-seizure effect.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. In addition to increasing GABA levels, CPP-115 has been shown to increase the levels of other neurotransmitters, including dopamine, norepinephrine, and serotonin. CPP-115 has also been shown to increase the levels of certain hormones, such as corticotropin-releasing hormone (CRH), which is involved in the stress response.
実験室実験の利点と制限
One advantage of using CPP-115 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of using CPP-115 is that it is a relatively new compound, and its long-term effects on the brain and body are not yet fully understood.
将来の方向性
There are many potential future directions for research on CPP-115. One area of interest is the potential use of CPP-115 as a treatment for drug addiction. Another area of interest is the potential use of CPP-115 as a treatment for depression. Additionally, there is ongoing research on the long-term effects of CPP-115 on the brain and body, as well as the potential for CPP-115 to interact with other medications. Overall, CPP-115 shows great promise as a potential treatment for various neurological disorders, and further research is needed to fully understand its potential.
合成法
CPP-115 can be synthesized through a multi-step process from readily available starting materials. The synthesis involves the reaction of cyclopentanone with methylamine, followed by a series of reactions with various reagents to produce the final product. The synthesis of CPP-115 has been optimized to yield high purity and high yield.
科学的研究の応用
CPP-115 has been extensively studied for its potential as a treatment for various neurological disorders. In preclinical studies, CPP-115 has been shown to be effective in reducing seizures in animal models of epilepsy. CPP-115 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction. Additionally, CPP-115 has been shown to have antidepressant effects in animal models of depression.
特性
IUPAC Name |
1-(cyclopentanecarbonyl)-4-methylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-9-6-7-14(11(8-9)13(16)17)12(15)10-4-2-3-5-10/h9-11H,2-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJJTLYSRDRUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。